Regioisomeric Identity: 1H-1,2,3-Triazole Direct N-Linkage Confers Distinct Molecular Formula vs 1,2,4-Triazole Methylene Spacer Analog (CAS 2309217-07-8)
The target compound (C12H13N5O2, MW 259.269) carries a 1H-1,2,3-triazole ring attached directly to the azetidine nitrogen, while the 1,2,4-triazole methylene-spacer analog (CAS 2309217-07-8) possesses formula C13H15N5O2 (MW 273.296) . The -CH2- spacer in the comparator increases conformational flexibility and alters the nitrogen H-bond acceptor pattern; in CB1 antagonist pharmacophore models, direct N-triazole linkage is predicted to reduce the entropic penalty upon receptor binding compared to a methylene-bridged counterpart [1].
| Evidence Dimension | Molecular formula and monoisotopic mass difference arising from triazole regioisomerism and spacer variation |
|---|---|
| Target Compound Data | C12H13N5O2; MW = 259.269 g/mol; direct N-(1H-1,2,3-triazol-1-yl) linkage |
| Comparator Or Baseline | C13H15N5O2; MW = 273.296 g/mol; (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, CAS 2309217-07-8 |
| Quantified Difference | ΔMW = +14.027 g/mol (one CH2 group); ΔH-bond acceptor count = +1 (additional N in 1,2,4-triazole); added rotational bond from methylene spacer |
| Conditions | Chemical structure and molecular property comparison; no co-assayed biological data available |
Why This Matters
Different molecular formulas and H-bond pharmacophores prevent direct biological equivalence; procurement of the correct regioisomer is mandatory for reproducing structure-activity relationships from CB1 patent exemplifications.
- [1] Merck Sharp & Dohme Corp. WO-2007064566-A3. The patent teaches that direct triazole-N-azetidine linkage (as in 1H-1,2,3-triazol-1-yl) generates a constrained pharmacophore distinct from methylene-spaced or regioisomeric triazole derivatives. View Source
